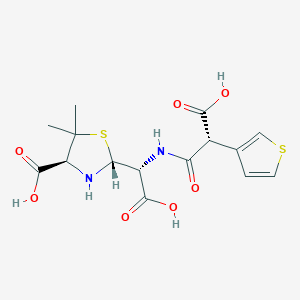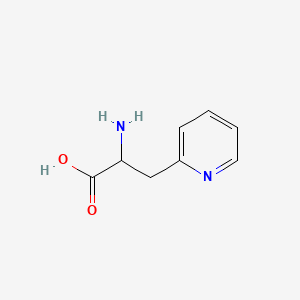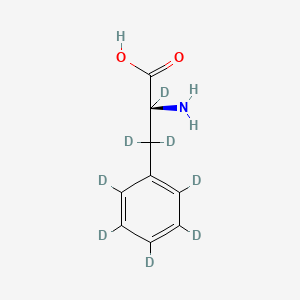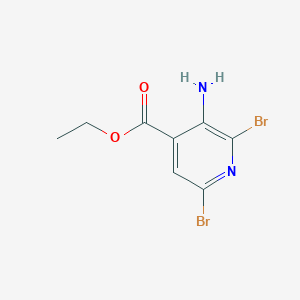
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the chemical formula C20H33NO8. It is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which enhance its stability and solubility. It is primarily used in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-L-glutamic acid.
Esterification: The carboxyl group of N-Boc-L-glutamic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step yields N-Boc 1-O-t-Butyl L-glutamic acid.
Dehydration: The hydroxyl group at the 6-position is removed through a dehydration reaction, often using reagents like thionyl chloride or phosphorus oxychloride, resulting in N-Boc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid.
Second Boc Protection: The final step involves the protection of the remaining amino group with another Boc group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the synthesis and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Modified derivatives with altered functional groups.
Applications De Recherche Scientifique
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and metabolic disorders.
Biological Studies: It is used in studies involving amino acid metabolism and protein synthesis.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting groups enhance its stability and solubility, allowing it to be used in various chemical reactions. The tert-butyl ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in organic synthesis. The compound’s effects are primarily exerted through its ability to undergo hydrolysis, substitution, and other reactions, leading to the formation of biologically active derivatives.
Comparaison Avec Des Composés Similaires
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid can be compared with other similar compounds, such as:
N-Boc-L-Glutamic Acid: This compound has only one Boc protecting group and lacks the tert-butyl ester group, making it less stable and soluble.
N,N-Diboc-L-Glutamic Acid: This compound has two Boc protecting groups but lacks the tert-butyl ester group, making it less versatile in organic synthesis.
N-Boc 1-O-t-Butyl L-Glutamic Acid: This compound has one Boc protecting group and a tert-butyl ester group but lacks the second Boc group, making it less stable.
The uniqueness of this compound lies in its combination of two Boc protecting groups and a tert-butyl ester group, which enhance its stability, solubility, and versatility in organic synthesis.
Propriétés
Numéro CAS |
1480890-33-2 |
|---|---|
Formule moléculaire |
C₂₀H₃₅NO₇ |
Poids moléculaire |
401.49 |
Synonymes |
N,N-Bis[(1,1-dimethylethoxy)carbonyl]-6-oxo-L-norleucine 1,1-Dimethylethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)



